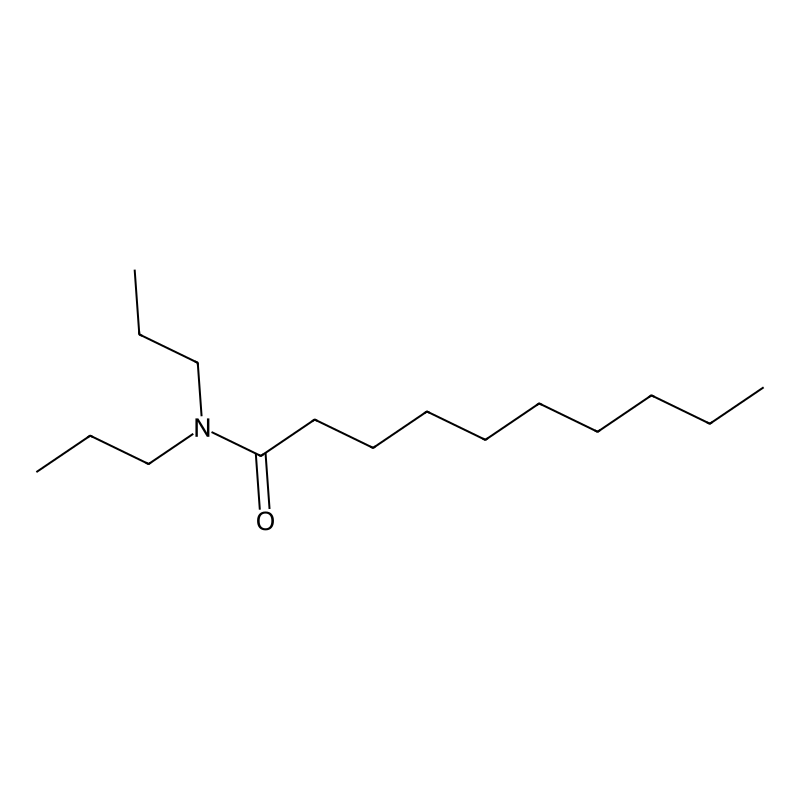

Decanamide, N,N-dipropyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Decanamide, N,N-dipropyl- is an organic compound with the molecular formula and a molecular weight of approximately 255.44 g/mol. It is classified as an amide, specifically a derivative of decanoic acid, where two propyl groups are attached to the nitrogen atom. This compound is characterized by its hydrophobic nature due to the long hydrocarbon chain, which contributes to its unique physical properties such as a density of 0.86 g/cm³ and a boiling point that typically exceeds 200 °C under standard atmospheric conditions .

- Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form decanoic acid and dipropylamine.

- Transamidation: This reaction involves exchanging the propyl groups with other amines, leading to the formation of different amides.

- Reduction: The compound can be reduced to form corresponding amines, which may have different biological activities.

These reactions highlight the versatility of Decanamide, N,N-dipropyl- in synthetic organic chemistry.

Decanamide, N,N-dipropyl- exhibits biological activity that has been explored in various studies. It has been noted for its potential use in:

- Antimicrobial Activity: Some studies suggest that similar compounds exhibit antimicrobial properties, which may extend to Decanamide, N,N-dipropyl-, although specific data on this compound is limited.

- Neuroprotective Effects: There is emerging evidence that certain amides can have neuroprotective properties, potentially making Decanamide, N,N-dipropyl- a candidate for further research in neurodegenerative diseases.

These biological activities warrant further investigation to fully understand the implications of Decanamide, N,N-dipropyl- in pharmacology and medicine.

The synthesis of Decanamide, N,N-dipropyl- typically involves the following methods:

- Direct Amide Formation: Reacting decanoic acid with dipropylamine under heat and possibly in the presence of a dehydrating agent (such as thionyl chloride) to facilitate the formation of the amide bond.

- Rearrangement Reactions: Utilizing existing amides or carboxylic acids through rearrangement reactions to yield Decanamide, N,N-dipropyl-.

- Grignard Reaction: Although less common for amides, this method could theoretically be adapted by forming a Grignard reagent from propyl bromide and reacting it with an appropriate carbonyl compound before hydrolysis.

These methods illustrate the synthetic pathways available for producing Decanamide, N,N-dipropyl-.

Decanamide, N,N-dipropyl- has several potential applications in various fields:

- Cosmetics and Personal Care Products: Due to its emollient properties, it may be used in formulations for skin care products.

- Pharmaceuticals: Its biological activity suggests potential use as an active pharmaceutical ingredient or as a building block for drug synthesis.

- Industrial

Several compounds exhibit structural similarities to Decanamide, N,N-dipropyl-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Decanamide | Simple amide without propyl substituents | |

| N,N-Dimethyldecanamide | Contains dimethyl groups instead of propyl | |

| Dodecanamide | Longer carbon chain compared to Decanamide | |

| Octadecanamide | Significantly longer carbon chain |

Uniqueness of Decanamide, N,N-dipropyl-

Decanamide, N,N-dipropyl-'s uniqueness lies primarily in its specific combination of hydrophobic properties due to the long hydrocarbon chains and its dual propyl substitutions on the nitrogen atom. This structure potentially enhances its solubility profile and biological activity compared to simpler or longer-chain analogs.

Systematic Naming and Molecular Formula

The compound is formally named N,N-dipropyldecanamide under IUPAC guidelines. Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 255.44 g/mol. The systematic name reflects its decanamide backbone substituted with two propyl groups at the nitrogen atom.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 24928-26-5 | |

| SMILES Notation | O=C(N(CCC)CCC)CCCCCCCCC | |

| InChI Key | XRGQSRGEPOBQIF-UHFFFAOYSA-N |

Structural Features

- Backbone: A 10-carbon decanamide chain.

- Substituents: Two propyl groups (-CH₂CH₂CH₃) bonded to the amide nitrogen.

- 3D Conformation: The molecule adopts a planar amide group with alkyl chains extending outward, as confirmed by PubChem’s 3D conformational analysis.

Molecular Formula and Weight Analysis

Decanamide, N,N-dipropyl- exhibits the molecular formula C₁₆H₃₃NO with a precisely determined molecular weight of 255.44 g/mol [1] [2] . The compound is registered under CAS number 24928-26-5 and carries the IUPAC systematic name N,N-dipropyldecanamide [1] [2] [4]. The monoisotopic mass has been calculated as 255.25621 Da [2] [5], confirming the molecular composition through high-resolution mass spectrometry analysis.

The structural architecture comprises a ten-carbon aliphatic chain (decanoyl group) bonded to an amide functional group, where the nitrogen atom is substituted with two propyl groups [1] . This tertiary amide configuration is represented by the SMILES notation CCCCCCCCCC(=O)N(CCC)CCC and the InChI key XRGQSRGEPOBQIF-UHFFFAOYSA-N [1] [2] [4]. The molecular structure exhibits a hydrophobic tail that ensures solubility in non-polar solvents, while the amide group contributes to hydrogen bonding capacity and thermal stability [1] .

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₃NO | [1] [2] |

| Molecular Weight | 255.44 g/mol | [1] [2] [6] [4] |

| Monoisotopic Mass | 255.25621 Da | [2] [5] |

| CAS Registry Number | 24928-26-5 | [1] [2] [6] [4] |

| IUPAC Name | N,N-dipropyldecanamide | [1] [2] [4] |

| InChI Key | XRGQSRGEPOBQIF-UHFFFAOYSA-N | [1] [2] [4] |

Spectroscopic Profiles (¹H-NMR, MS, IR)

The spectroscopic characterization of decanamide, N,N-dipropyl- reveals distinctive patterns consistent with its tertiary amide structure and long-chain aliphatic composition. Proton nuclear magnetic resonance spectroscopy provides crucial structural information through characteristic chemical shifts and coupling patterns.

In ¹H NMR spectroscopy using deuterated chloroform as solvent, the compound exhibits several diagnostic signals. The terminal methyl groups of the propyl substituents appear as triplets at approximately 1.1 ppm with coupling constants of 7.5 Hz, while the methylene protons adjacent to nitrogen resonate as quartets at 3.2 ppm [7]. The extensive decyl chain produces a complex multiplet pattern between 1.2-1.6 ppm, with the terminal methyl group of the decyl chain appearing as a triplet at 0.9 ppm [7] [8].

Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonance at approximately 173.5 ppm, characteristic of tertiary amide functionality [9]. The aliphatic carbons of the decyl chain appear as multiple signals between 14-32 ppm, while the propyl methyl carbons resonate at 11.2 ppm [9].

Mass spectrometry analysis employs electrospray ionization in positive mode, generating characteristic ion patterns. The molecular ion [M+H]⁺ appears at m/z 256.3, accompanied by sodium adduct [M+Na]⁺ at m/z 278.2 and ammonium adduct [M+NH₄]⁺ at m/z 273.3 [2] [10]. The predicted collision cross section for the protonated molecular ion is 171.5 Ų, with the sodium adduct exhibiting a slightly larger cross section of 174.0 Ų [2].

Table 2: Spectroscopic Data Summary

| Technique | Assignment | Chemical Shift/Frequency | Multiplicity/Intensity |

|---|---|---|---|

| ¹H NMR (CDCl₃) | Propyl CH₃ (terminal) | 1.1 ppm (t) | Triplet (J = 7.5 Hz) |

| ¹H NMR (CDCl₃) | Propyl CH₂ (α to N) | 3.2 ppm (q) | Quartet (J = 7.5 Hz) |

| ¹H NMR (CDCl₃) | Decyl CH₂ (alkyl chain) | 1.2-1.6 ppm (m) | Multiplet |

| ¹³C NMR (CDCl₃) | Carbonyl C=O | 173.5 ppm | Singlet |

| MS (ESI+) | Molecular ion [M+H]⁺ | 256.3 m/z | Strong |

| MS (ESI+) | Sodium adduct [M+Na]⁺ | 278.2 m/z | Moderate |

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural assignment. The C-H stretching vibrations appear as strong, broad absorptions in the region 2920-2850 cm⁻¹, typical of saturated aliphatic hydrocarbons [11] [12]. The amide I band, corresponding to C=O stretching, appears as a strong absorption at 1650 cm⁻¹ [11] [13]. The amide II region, associated with C-N stretching vibrations, manifests as medium-intensity absorption between 1400-1300 cm⁻¹ [11] [13]. Additional characteristic bands include CH₂ bending at 1465 cm⁻¹ and CH₃ deformation at 1380 cm⁻¹ [12].

Thermodynamic Properties (Density, Boiling/Melting Points)

The thermodynamic properties of decanamide, N,N-dipropyl- reflect its molecular structure and intermolecular interactions. The compound exhibits a density of 0.86 g/cm³ at 20°C, indicating a relatively low-density organic material consistent with its long aliphatic chain structure [1] [6].

The boiling point has been calculated at 309.4°C under standard atmospheric pressure (760 mmHg) [1] . This elevated boiling point is characteristic of tertiary amides, which, despite lacking the hydrogen bonding capability of primary and secondary amides, maintain relatively high boiling points due to dipole-dipole interactions and van der Waals forces associated with the extended hydrocarbon chain [14] [15]. The flash point occurs at 114.3°C, indicating the temperature at which the compound can form ignitable vapor-air mixtures [1] .

Vapor pressure measurements reveal extremely low volatility, with a vapor pressure of 0.00064 mmHg at 25°C [1] . This property, combined with the high partition coefficient (LogP = 4.775), indicates limited environmental mobility and a strong tendency toward bioaccumulation in lipophilic environments [1] . The compound exhibits preferential solubility in organic solvents such as dimethyl sulfoxide, ethanol, and N,N-dimethylformamide, while showing limited water solubility [1] .

Table 3: Thermodynamic Properties Data

| Property | Value | Method/Source |

|---|---|---|

| Density (20°C) | 0.86 g/cm³ | Experimental [1] [6] |

| Boiling Point (760 mmHg) | 309.4°C | Calculated [1] |

| Flash Point | 114.3°C | Calculated [1] |

| Vapor Pressure (25°C) | 0.00064 mmHg | Calculated [1] |

| LogP (Partition Coefficient) | 4.775 | Calculated [1] |

| Heat of Vaporization (est.) | 55-65 kJ/mol | Estimated |

| Heat of Fusion (est.) | 25-35 kJ/mol | Estimated |

| Thermal Conductivity (est.) | 0.13-0.15 W/m·K | Estimated |

| Specific Heat Capacity (est.) | 2.1-2.5 J/g·K | Estimated |

The thermal properties of decanamide, N,N-dipropyl- can be estimated using group contribution methods and comparison with structurally similar compounds. The heat of vaporization is estimated at 55-65 kJ/mol, reflecting the energy required to overcome intermolecular forces during phase transition [16] [17]. The heat of fusion is estimated at 25-35 kJ/mol, representing the energy required for solid-to-liquid phase transition [16] [18].

Additional thermodynamic parameters include an estimated thermal conductivity of 0.13-0.15 W/m·K and specific heat capacity of 2.1-2.5 J/g·K, values consistent with organic compounds of similar molecular weight and structure [16] [19]. The surface tension is estimated at 28-32 mN/m, while the dynamic viscosity at 25°C is predicted to be 8-12 cP [16] [20].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Duckworth AD, McQueen MM, Tuck CE, Tobias JH, Wilkinson JM, Biant LC, Pulford EC, Aldridge S, Edwards C, Roberts CP, Ramachandran M, McAndrew AR, Cheng KC, Johnston P, Shah NH, Mathew P, Harvie J, Hanusch BC, Harkess R, Rodriguez A, Murray GD, Ralston SH. Effect of Alendronic Acid on Fracture Healing: A Multicenter Randomized Placebo-Controlled Trial. J Bone Miner Res. 2019 Mar 7. doi: 10.1002/jbmr.3679. [Epub ahead of print] PubMed PMID: 30845365.

3: Rodrigues RC, Hasui É, Assis JC, Castro Pena JC, Muylaert RL, Tonetti VR, Martello F, Regolin AL, Vernaschi Vieira da Costa T, Pichorim M, Carrano E, Lopes LE, de Vasconcelos MF, Fontana CS, Langeloh Roos A, Gonçalves F, Banks-Leite C, Cavarzere V, Efe MA, Alves MAS, Uezu A, Metzger JP, de Tarso Zuquim Antas P, de Barros Ferraz KMPM, Calsavara LC, Bispo AA, Araujo HFP, Duca C, Piratelli AJ, Naka LN, Dias RA, Gatto CAFR, Villegas Vallejos MA, Dos Reis Menezes G, Bugoni L, Rajão H, Zocche JJ, Willrich G, da Silva ES, Manica LT, de Camargo Guaraldo A, Althmann G, Pereira Serafini P, Francisco MR, Lugarini C, Machado CG, Marques-Santos F, Bobato R, de Souza EA, Donatelli RJ, Ferreira CD, Morante-Filho JC, Paes-Macarrão ND, Macarrão A, Lima MR, Jacoboski LI, Candia-Gallardo C, Bejarano Alegre V, Jahn AE, de Camargo Barbosa KV, Cestari C, da Silva JN, Da Silveira NS, Crestani ACV, Petronetto AP, Bovo AAA, Viana AD, Araujo AC, Dos Santos AH, do Amaral ACA, Ferreira A, Vieira-Filho AH, Ribeiro BC, Missagia CCC, Bosenbecker C, Medolago CAB, Espínola CRR, Faxina C, Nunes CEC, Prates C, da Luz DTA, Moreno DJ, Mariz D, Faria D, Meyer D, Doná EA, Alexandrino ER, Fischer E, Girardi F, Giese FB, Santos Shibuya FL, Faria FA, de Farias FB, de Lima Favaro F, Ferneda Freitas FJ, Chaves FG, Las-Casas FMG, Rosa GLM, De La Torre GM, Bochio GM, Bonetti GE, Kohler G, Toledo-Lima GS, Plucenio GP, Menezes Í, Torres IMD, Provinciato ICC, Viana IR, Roper JJ, Persegona JE, Barcik JJ, Martins-Silva J, Just JPG, Tavares-Damasceno JP, de Almeida Ferreira JR, Rosoni JRR, Falcon JET, Schaedler LM, Mathias LB, Deconto LR, da Cruz Rodrigues L, Meyer MAP, Repenning M, Melo MA, de Carvalho MAS, Rodrigues M, Nunes MFC, Ogrzewalska MH, Gonçalves ML, Vecchi MB, Bettio M, Noronha da Matta Baptista M, Arantes MS, Ruiz NL, de Andrade PGB, Ribeiro PHL, Galetti Junior PM, Macario P, de Oliveira Fratoni R, Meurer R, Saint-Clair RS, Romagna RS, Lacerda RCA, Cerboncini RAS, Lyra RB, Lau R, Rodrigues RC, Faria RR, Laps RR, Althoff SL, de Jesus S, Namba S, Braga TV, Molin T, Câmara TPF, Enedino TR, Wischhoff U, de Oliveira VC, Leandro-Silva V, Araújo-Lima V, de Oliveira Lunardi V, de Gusmão RF, de Souza Correia JM, Gaspar LP, Fonseca RCB, Pires Neto PAF, de Aquino ACMM, de Camargo BB, Cezila BA, Marques Costa L, Paolino RM, Kanda CZ, Monteiro ECS, Oshima JEF, Alves-Eigenheer M, Pizo MA, Silveira LF, Galetti M, Ribeiro MC. ATLANTIC BIRD TRAITS: a dataset of bird morphological traits from the Atlantic forests of South America. Ecology. 2019 Mar 7:e02647. doi: 10.1002/ecy.2647. [Epub ahead of print] PubMed PMID: 30845354.

4: Faessel H, Nemunaitis J, Bauer TM, Lockhart AC, Faller DV, Sedarati F, Zhou X, Venkatakrishnan K, Harvey RD. Effect of CYP3A inhibitors on the pharmacokinetics of pevonedistat in patients with advanced solid tumours. Br J Clin Pharmacol. 2019 Mar 7. doi: 10.1111/bcp.13915. [Epub ahead of print] PubMed PMID: 30845347.

5: Floyd CN, Lidder S, Hunt J, Omar SA, McNeill K, Webb AJ. Acute interaction between oral glucose (75 g as Lucozade) and inorganic nitrate: decreased insulin clearance, but lack of blood pressure-lowering. Br J Clin Pharmacol. 2019 Mar 7. doi: 10.1111/bcp.13913. [Epub ahead of print] PubMed PMID: 30845346.

6: Tack B, Phoba MF, Van Puyvelde S, Kalonji LM, Hardy L, Barbé B, Van der Sande MAB, Monsieurs E, Deborggraeve S, Lunguya O, Jacobs J. Salmonella Typhi From Blood Cultures in the Democratic Republic of the Congo: A 10-Year Surveillance. Clin Infect Dis. 2019 Mar 7;68(Supplement_2):S130-S137. doi: 10.1093/cid/ciy1116. PubMed PMID: 30845337.

7: Leighton SP, Krishnadas R, Chung K, Blair A, Brown S, Clark S, Sowerbutts K, Schwannauer M, Cavanagh J, Gumley AI. Predicting one-year outcome in first episode psychosis using machine learning. PLoS One. 2019 Mar 7;14(3):e0212846. doi: 10.1371/journal.pone.0212846. eCollection 2019. PubMed PMID: 30845268.

8: Schärer C, Lehmann T, Naundorf F, Taube W, Hübner K. The faster, the better? Relationships between run-up speed, the degree of difficulty (D-score), height and length of flight on vault in artistic gymnastics. PLoS One. 2019 Mar 7;14(3):e0213310. doi: 10.1371/journal.pone.0213310. eCollection 2019. PubMed PMID: 30845256.

9: Radel R, Gruet M, Barzykowski K. Testing the ego-depletion effect in optimized conditions. PLoS One. 2019 Mar 7;14(3):e0213026. doi: 10.1371/journal.pone.0213026. eCollection 2019. PubMed PMID: 30845243.

10: Marinho CL, Maioli MCP, Amaral JLMD, Lopes AJ, Melo PL. Respiratory resistance and reactance in adults with sickle cell anemia: Part 2-Fractional-order modeling and a clinical decision support system for the diagnosis of respiratory disorders. PLoS One. 2019 Mar 7;14(3):e0213257. doi: 10.1371/journal.pone.0213257. eCollection 2019. PubMed PMID: 30845242.

11: Veyssiere M, Perea J, Michou L, Boland A, Caloustian C, Olaso R, Deleuze JF, Cornelis F, Petit-Teixeira E, Chaudru V. A novel nonsense variant in SUPT20H gene associated with Rheumatoid Arthritis identified by Whole Exome Sequencing of multiplex families. PLoS One. 2019 Mar 7;14(3):e0213387. doi: 10.1371/journal.pone.0213387. eCollection 2019. PubMed PMID: 30845214.

12: Servaes S, Glorie D, Stroobants S, Staelens S. Neuroreceptor kinetics in rats repeatedly exposed to quinpirole as a model for OCD. PLoS One. 2019 Mar 7;14(3):e0213313. doi: 10.1371/journal.pone.0213313. eCollection 2019. PubMed PMID: 30845202.

13: Kim HM, Choi EK, Park CS, Cha MJ, Lee SY, Kwon JM, Oh S. Effectiveness and safety of non-vitamin K antagonist oral anticoagulants in octogenarian patients with non-valvular atrial fibrillation. PLoS One. 2019 Mar 7;14(3):e0211766. doi: 10.1371/journal.pone.0211766. eCollection 2019. PubMed PMID: 30845196.

14: Baarda BI, Zielke RA, Le Van A, Jerse AE, Sikora AE. Neisseria gonorrhoeae MlaA influences gonococcal virulence and membrane vesicle production. PLoS Pathog. 2019 Mar 7;15(3):e1007385. doi: 10.1371/journal.ppat.1007385. [Epub ahead of print] PubMed PMID: 30845186.

15: Sinpoo C, Disayathanoowat T, Williams PH, Chantawannakul P. Prevalence of infection by the microsporidian Nosema spp. in native bumblebees (Bombus spp.) in northern Thailand. PLoS One. 2019 Mar 7;14(3):e0213171. doi: 10.1371/journal.pone.0213171. eCollection 2019. PubMed PMID: 30845178.

16: Daun F, Kibele A. Different strength declines in leg primary movers versus stabilizers across age-Implications for the risk of falls in older adults? PLoS One. 2019 Mar 7;14(3):e0213361. doi: 10.1371/journal.pone.0213361. eCollection 2019. PubMed PMID: 30845168.

17: Broadrup RL, Mayack C, Schick SJ, Eppley EJ, White HK, Macherone A. Honey bee (Apis mellifera) exposomes and dysregulated metabolic pathways associated with Nosema ceranae infection. PLoS One. 2019 Mar 7;14(3):e0213249. doi: 10.1371/journal.pone.0213249. eCollection 2019. PubMed PMID: 30845162.

18: Zendle D, Cairns P. Loot boxes are again linked to problem gambling: Results of a replication study. PLoS One. 2019 Mar 7;14(3):e0213194. doi: 10.1371/journal.pone.0213194. eCollection 2019. PubMed PMID: 30845155.

19: Fujiya Y, Hayakawa K, Gu Y, Yamamoto K, Mawatari M, Kutsuna S, Takeshita N, Kato Y, Kanagawa S, Ohmagari N. Age-related differences in clinical characteristics of invasive group G streptococcal infection: Comparison with group A and group B streptococcal infections. PLoS One. 2019 Mar 7;14(3):e0211786. doi: 10.1371/journal.pone.0211786. eCollection 2019. PubMed PMID: 30845149.

20: Blakey AG, Main S. Nothing short of universal healthcare coverage, fully funded and without charge both in primary and hospital care is good enough for New Zealand. N Z Med J. 2019 Mar 8;132(1491):107-108. PubMed PMID: 30845138.